N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine
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Overview
Description
N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C14H26N2O3Si. This compound is known for its unique structure, which includes a silyl ether group and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine typically involves the reaction of 2-phenylethyltrimethoxysilane with ethane-1,2-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethoxyethane, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or alcohols; reactions may require a catalyst and are often performed under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The silyl ether group can interact with various biomolecules, facilitating the formation of stable complexes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The ethane-1,2-diamine backbone provides additional sites for interaction, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- (Aminoethylaminomethyl)phenethyltrimethoxysilane
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
N’-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine is unique due to its combination of a silyl ether group and an ethane-1,2-diamine backbone. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced versatility in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C14H26N2O3Si |
---|---|
Molecular Weight |
298.45 g/mol |
IUPAC Name |
N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H26N2O3Si/c1-17-20(18-2,19-12-11-16-10-9-15)13-8-14-6-4-3-5-7-14/h3-7,16H,8-13,15H2,1-2H3 |
InChI Key |
XKLJRDXPVLBKKA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1)(OC)OCCNCCN |
Origin of Product |
United States |
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